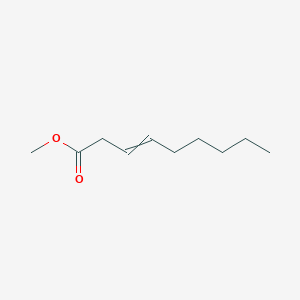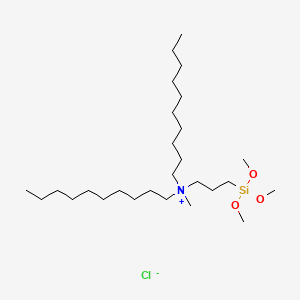
Hexanoic acid, 2-ethyl-, neodymium(3+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-ethyl-, neodymium(3+) salt is a coordination compound with the chemical formula C8H16O2.Nd. It is also known as neodymium 2-ethylhexanoate or neodymium tris(2-ethylhexanoate). This compound is a neodymium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethyl-, neodymium(3+) salt can be synthesized by reacting 2-ethylhexanoic acid with neodymium chloride or neodymium nitrate in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the neodymium complex.
Industrial Production Methods: In an industrial setting, the compound is produced by combining neodymium oxide or neodymium carbonate with 2-ethylhexanoic acid in a solvent such as ethanol or methanol. The mixture is then heated and stirred to ensure complete reaction and formation of the neodymium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can be performed to reduce the neodymium complex to its lower oxidation state.
Substitution: Substitution reactions can occur where the neodymium ion is replaced by another metal ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Transition metal salts and ligands are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Lower oxidation state neodymium complexes.
Substitution: Neodymium complexes with different metal ions.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, neodymium(3+) salt is widely used in scientific research due to its unique properties. It is used in:
Catalysis: The compound serves as a catalyst in various organic synthesis reactions, including polymerization and hydroformylation.
Material Science: It is used in the production of advanced materials, such as ceramics and glass.
Biomedical Applications: The compound is explored for its potential use in medical imaging and drug delivery systems.
Environmental Science: It is used in the removal of heavy metals from wastewater and soil remediation.
Mechanism of Action
The mechanism by which hexanoic acid, 2-ethyl-, neodymium(3+) salt exerts its effects involves its ability to coordinate with various ligands and metal ions. The neodymium ion acts as a central metal atom, forming stable complexes with organic ligands. These complexes can participate in redox reactions, substitution reactions, and catalytic processes.
Molecular Targets and Pathways Involved:
Redox Reactions: The neodymium ion can undergo redox reactions, changing its oxidation state and forming new compounds.
Substitution Reactions: The neodymium complex can undergo ligand exchange reactions, leading to the formation of new coordination compounds.
Catalytic Processes: The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Neodymium acetate
Neodymium chloride
Neodymium nitrate
Neodymium oxide
Neodymium carbonate
Properties
CAS No. |
73227-23-3 |
|---|---|
Molecular Formula |
C8H16NdO2 |
Molecular Weight |
288.45 g/mol |
IUPAC Name |
2-ethylhexanoic acid;neodymium |
InChI |
InChI=1S/C8H16O2.Nd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
XQQKZIOYKFKEGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Nd+3] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Nd] |
Key on ui other cas no. |
73227-23-3 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















